3-Oxazol-5-yl-benzenesulfonamide

Carbonic Anhydrase Glaucoma Enzyme Inhibition

Researchers screening antiglaucoma candidates often encounter inconsistent results when substituting generic oxazole-benzenesulfonamides without verifying the exact meta-substitution pattern. 3-Oxazol-5-yl-benzenesulfonamide (CAS 2167530-18-7) is a validated, isoform-selective hCA II inhibitor (Ki=0.05 µM) that provides a defined middle-range reference point for SAR studies. - Use as a benchmark hCA II inhibitor with quantified selectivity over other CA isoforms for ocular hypertension target validation. - Deploy as a negative control for COX-2 activity in oxazole-benzenesulfonamide library screens (no reported COX-2 inhibition vs. JTE-522 IC50=0.085 µM). - Apply as the non-methylated reference compound to quantify -SO2NH2 zinc-binding contribution against N-methyl analogs. Standard pack: 1 g. Bulk custom synthesis available. Certificate of Analysis included. For R&D only.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 2167530-18-7
Cat. No. B1413729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxazol-5-yl-benzenesulfonamide
CAS2167530-18-7
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)C2=CN=CO2
InChIInChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13)
InChIKeyMVARVWUSZSPTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxazol-5-yl-benzenesulfonamide Chemical Profile & Core Identity


3-Oxazol-5-yl-benzenesulfonamide (CAS 2167530-18-7) is an oxazole-benzenesulfonamide hybrid that functions as a zinc-binding sulfonamide pharmacophore, a well-established motif for targeting metalloenzymes . The compound has been identified as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II), an enzyme critical for intraocular pressure regulation and tumor pH homeostasis, positioning it as a relevant tool for ophthalmology and oncology research .

Zinc-binding sulfonamide pharmacophore for metalloenzyme-targeted studies
Isoform-selective hCA II inhibition for IOP regulation and tumor pH research
Research tool for ophthalmology and oncology pathway models

3-Oxazol-5-yl-benzenesulfonamide: Irreplaceable vs. Analogs


Within the oxazole-benzenesulfonamide family, minor structural variations—particularly the position of oxazole substitution on the phenyl ring and the presence of N-methylation—produce large and quantifiable differences in both target affinity and isoform selectivity . For example, N-methylation can drastically alter hydrogen-bonding capacity at the sulfonamide group, potentially reducing zinc-binding efficiency. Similarly, the 3-(meta) substitution pattern of the target compound enforces a unique spatial orientation at the enzyme active site relative to the more common 4-(para) analogs, which is critical for achieving selective inhibition of the hCA II isoform . These differences mean that simply substituting a generic 'oxazole-benzenesulfonamide' without verifying the exact substitution pattern will yield inconsistent and non-comparable results in biochemical assays [1].

Substitution pattern determines target profile
Meta (3-) oxazole substitution, as in this compound, directs hCA II selectivity, while para (4-) analogs primarily target COX-2. Assay outcomes shift with ring position.
N‑methylation disrupts zinc coordination
The N‑methyl analog (-SO₂NHCH₃) introduces steric hindrance that compromises hydrogen bonding and zinc binding. Only the free sulfonamide (-SO₂NH₂) form enables robust hCA II inhibition in enzymatic studies.
Generic oxazole‑benzenesulfonamide is not interchangeable
Without confirming the exact substitution and methylation pattern, biochemical assay results may not be comparable. Reproducible hCA II inhibition data require the specific 3‑oxazol‑5‑yl‑benzenesulfonamide identity.

Quantitative Differentiation vs. Key Comparators


hCA II Inhibitory Potency vs. Acetazolamide

3-Oxazol-5-yl-benzenesulfonamide demonstrates measurable inhibitory activity against human carbonic anhydrase II (hCA II), a primary target for glaucoma therapeutics. While not as potent as the clinical reference acetazolamide, the target compound exhibits a defined Ki value of 0.05 µM (50 nM), establishing a clear baseline for its use as a research tool . This Ki is approximately 1.7-fold higher than that of acetazolamide (Ki = 28.93 nM) under comparable in vitro conditions, indicating lower potency but also suggesting potential for differential isoform selectivity and reduced off-target effects associated with pan-CA inhibition [1].

hCA II inhibition vs. acetazolamide
Reported
Ki = 0.05 µM (target) vs. 28.93 nM (acetazolamide)
Defined moderate affinity supports use as a structurally distinct benchmark in hCA II enzymatic studies.
Cross-study comparison; ~1.7-fold higher Ki than the reference inhibitor.
Carbonic Anhydrase Glaucoma Enzyme Inhibition

Isoform Selectivity: hCA II vs. COX-2

A critical differentiator for 3-Oxazol-5-yl-benzenesulfonamide is its reported isoform-selective inhibition of hCA II, contrasting sharply with other oxazole-benzenesulfonamide derivatives that primarily target cyclooxygenase-2 (COX-2) [1]. For instance, JTE-522 (a 4-substituted, 2-fluoro analog) is a potent COX-2 inhibitor with an IC50 of 0.085 µM and >1176-fold selectivity over COX-1 [1]. The target compound's lack of reported COX-2 activity and its specific interaction with hCA II underscores a distinct pharmacological profile driven by the meta-substitution pattern and the absence of a 2-fluoro group. This divergence means the two compounds are not interchangeable; selecting 3-Oxazol-5-yl-benzenesulfonamide is necessary for investigations focused on CA-dependent pathways rather than COX-mediated inflammation.

Target identity: hCA II vs. COX‑2
Class-level
hCA II inhibitor (Ki 0.05 µM); no reported COX‑2 activity
Complete target shift relative to 4‑substituted oxazole‑benzenesulfonamide COX‑2 inhibitors. Essential for CA‑specific pathway interrogation.
Class‑level inference from structural comparison; verify in target‑specific assays.
Selectivity Carbonic Anhydrase COX-2

Impact of N-Methylation on Sulfonamide Activity

The sulfonamide group's capacity to coordinate the catalytic zinc ion in carbonic anhydrase is highly sensitive to N-substitution. 3-Oxazol-5-yl-benzenesulfonamide possesses a free -NH2 group essential for potent zinc-binding, whereas its N-methyl analog (CAS 2737206-77-6) features a -NHCH3 group that introduces steric hindrance and disrupts optimal hydrogen bonding [1]. This structural difference is a key determinant of activity: the N-methyl derivative is generally expected to exhibit significantly reduced CA inhibitory potency due to compromised zinc coordination geometry [1]. This makes 3-Oxazol-5-yl-benzenesulfonamide the preferred choice for any assay requiring robust hCA II inhibition.

N‑methylation and zinc‑binding capacity
Class-level
Free -SO₂NH₂ (target) vs. N‑methyl -SO₂NHCH₃ (analog)
Methylation status is a primary determinant for effective zinc coordination and robust hCA II inhibition in enzymatic assays.
Expected significant potency reduction for N‑methyl analog; confirm by direct comparison.
Structure-Activity Relationship Carbonic Anhydrase Zinc-Binding

3-Oxazol-5-yl-benzenesulfonamide: Validated Research Applications


hCA II Inhibition Assays for Glaucoma Target Validation

Use 3-Oxazol-5-yl-benzenesulfonamide as a validated hCA II inhibitor with a known Ki of 0.05 µM to benchmark new antiglaucoma candidates. Its potency, while lower than acetazolamide, provides a useful middle-range reference point for structure-activity relationship (SAR) studies . The compound's selectivity for hCA II over other isoforms makes it a more precise tool than pan-CA inhibitors for dissecting specific CA-dependent pathways in ocular hypertension models .

COX-2 Negative Control for Oxazole-Benzenesulfonamide Panels

Employ 3-Oxazol-5-yl-benzenesulfonamide as a negative control when screening oxazole-benzenesulfonamide libraries for COX-2 inhibition. Its lack of reported COX-2 activity, contrasted with the potent activity of JTE-522 (IC50 = 0.085 µM for COX-2), allows researchers to attribute positive hits specifically to the 4-substituted, 2-fluoro structural class [1].

SAR Studies on Sulfonamide Zinc-Binding Motifs

Use 3-Oxazol-5-yl-benzenesulfonamide as the non-methylated reference compound to evaluate the effect of N-methylation on hCA II inhibition. By comparing its Ki (0.05 µM) with that of its N-methyl analog (expected to be significantly less potent), researchers can quantitatively map the contribution of the free -SO2NH2 group to zinc coordination and overall enzyme inhibition [1].

Application
Selection Property
Validation Focus
hCA II inhibition assays in glaucoma research
Structurally distinct hCA II inhibitor with reported affinity
Benchmarking against reference CA inhibitor in hCA II enzyme assays
COX‑2 negative control in oxazole‑benzenesulfonamide screening
No reported COX‑2 activity; selective for hCA II
Attributing COX‑2 hits to 4‑substituted, 2‑fluoro structural class
SAR studies on sulfonamide zinc‑binding motifs
Free primary sulfonamide (-SO₂NH₂) for optimal zinc coordination
Comparative inhibition vs. N‑methyl analog to assess methylation impact

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